

IQGAP3 Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry

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Compound of Interest

Compound Name: IQ3

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Introduction to IQGAP3

IQGAP3 (IQ motif-containing GTPase-activating protein 3) is a scaffolding protein that plays a crucial role in cell signaling, proliferation, and cytoskeletal organization. As a member of the IQGAP family, it acts as an effector for small GTPases like Rac1 and Cdc42. Emerging research has implicated IQGAP3 in various signaling pathways critical to cancer development and progression, including the Ras/ERK, Wnt/ β -catenin, and TGF- β pathways.^{[1][2][3]} Its overexpression has been linked to poor prognosis in several cancers, making it a protein of significant interest for both basic research and as a potential therapeutic target. The IQGAP3 protein has a predicted molecular weight of approximately 185 kDa.

Data Presentation: Recommended Antibody Usage

The following tables provide a summary of recommended starting dilutions and positive controls for the use of an anti-IQGAP3 antibody in Western Blotting and Immunohistochemistry.

Table 1: Western Blotting (WB)

Parameter	Recommendation	Source(s)
Antibody Dilution Range	1:500 - 1:4000	[4] [5]
Recommended Starting Dilution	1:1000	[5]
Positive Control Cell Lysates	A549, A431, MCF-7, HEK-293, HepG2	[4]
Observed Molecular Weight	~185 kDa	[4]

Table 2: Immunohistochemistry (IHC) - Paraffin-Embedded Tissue

Parameter	Recommendation	Source(s)
Antibody Dilution Range	1:50 - 1:500	[4]
Recommended Starting Dilution	1:200	[4]
Positive Control Tissues	Human stomach cancer, Human colorectal cancer	[4] [6]
Antigen Retrieval	Heat-mediated with Tris-EDTA buffer (pH 9.0)	[4]

Experimental Protocols

Western Blotting Protocol

This protocol is optimized for the detection of IQGAP3 in cell lysates.

1. Sample Preparation (Cell Lysates) a. Wash cultured cells with ice-cold PBS. b. Lyse the cells in RIPA buffer (or a similar lysis buffer) containing a protease inhibitor cocktail on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (protein lysate) to a new tube. f. Determine the protein concentration using a BCA assay. g. Add 4X Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes.

2. **SDS-PAGE** a. Load 20-30 µg of protein lysate per well onto a 4-12% Tris-glycine polyacrylamide gel. For a 185 kDa protein, a lower percentage gel (e.g., 8%) can also be effective. b. Include a pre-stained protein ladder to monitor migration. c. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. **Protein Transfer** a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. For a high molecular weight protein like IQGAP3, a wet transfer is recommended. b. Perform the transfer at 100V for 90-120 minutes in a standard Tris-glycine transfer buffer with 20% methanol. Ensure the transfer apparatus is kept cool.
4. **Blocking and Antibody Incubation** a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary anti-IQGAP3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. **Detection** a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the signal using a chemiluminescence imaging system or X-ray film.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol provides a detailed method for staining IQGAP3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. **Deparaffinization and Rehydration** a. Bake slides at 60°C for 30-60 minutes. b. Immerse slides in Xylene: 2 changes, 5 minutes each. c. Immerse slides in 100% Ethanol: 2 changes, 3 minutes each. d. Immerse slides in 95% Ethanol: 1 change, 3 minutes. e. Immerse slides in 70% Ethanol: 1 change, 3 minutes. f. Rinse slides in distilled water.
2. **Antigen Retrieval** a. Immerse slides in a pressure cooker containing Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, pH 9.0). b. Heat the pressure cooker to 95-100°C and maintain for

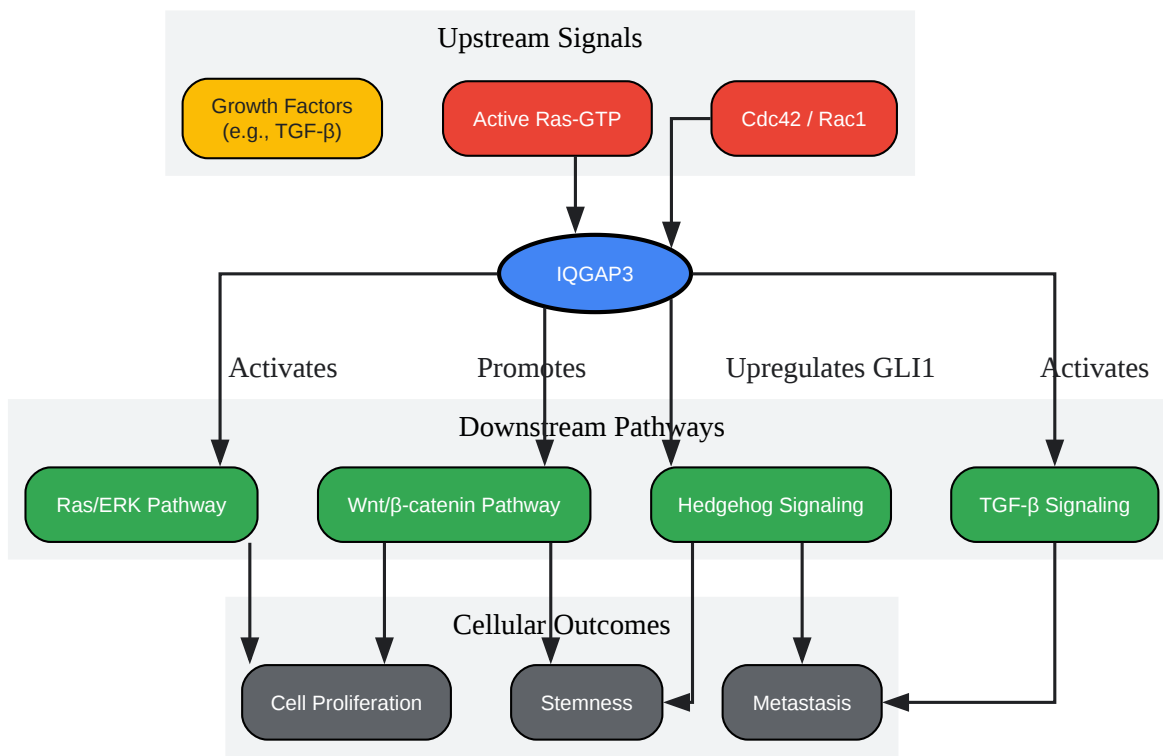
20 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in distilled water.

3. Peroxidase Blocking and Staining a. Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. b. Rinse slides with PBS. c. Block with 5% normal goat serum in PBS for 30-60 minutes at room temperature. d. Drain the blocking solution and incubate with the primary anti-IQGAP3 antibody (diluted in blocking solution) overnight in a humidified chamber at 4°C. e. Rinse slides with PBS three times for 5 minutes each. f. Apply a biotinylated secondary antibody for 30 minutes at room temperature. g. Rinse slides with PBS three times for 5 minutes each. h. Apply streptavidin-HRP for 30 minutes at room temperature. i. Rinse slides with PBS three times for 5 minutes each.

4. Visualization and Counterstaining a. Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope). b. Wash slides with distilled water. c. Counterstain with hematoxylin for 30-60 seconds. d. "Blue" the slides in running tap water. e. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). f. Clear the slides in xylene and mount with a permanent mounting medium.

Visualizations

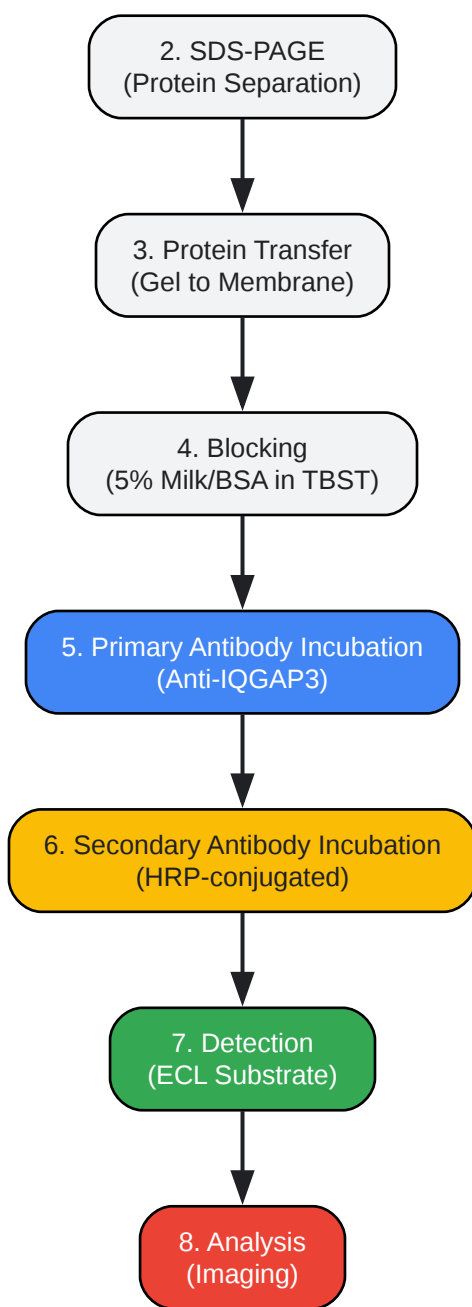
IQGAP3 Signaling Pathways



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Caption: IQGAP3 signaling network.

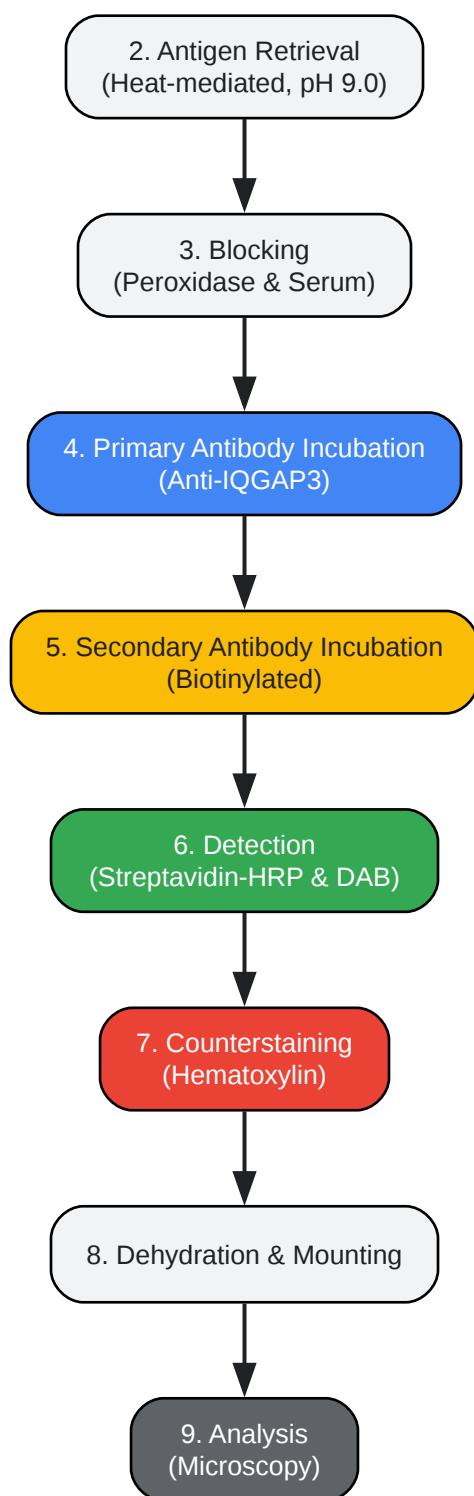
Western Blot Experimental Workflow



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Caption: Western Blot workflow diagram.

Immunohistochemistry Experimental Workflow



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Caption: IHC workflow for FFPE tissues.

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